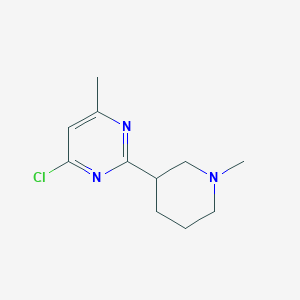

4-Chloro-6-methyl-2-(1-methylpiperidin-3-yl)pyrimidine

CAS No.: 1316223-48-9

Cat. No.: VC2697112

Molecular Formula: C11H16ClN3

Molecular Weight: 225.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1316223-48-9 |

|---|---|

| Molecular Formula | C11H16ClN3 |

| Molecular Weight | 225.72 g/mol |

| IUPAC Name | 4-chloro-6-methyl-2-(1-methylpiperidin-3-yl)pyrimidine |

| Standard InChI | InChI=1S/C11H16ClN3/c1-8-6-10(12)14-11(13-8)9-4-3-5-15(2)7-9/h6,9H,3-5,7H2,1-2H3 |

| Standard InChI Key | GERJVYMNXZRQFV-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC(=N1)C2CCCN(C2)C)Cl |

| Canonical SMILES | CC1=CC(=NC(=N1)C2CCCN(C2)C)Cl |

Introduction

Chemical Structure and Identification

Structural Composition

4-Chloro-6-methyl-2-(1-methylpiperidin-3-yl)pyrimidine features a pyrimidine ring as its core structure with three key substitutions: a chlorine atom at position 4, a methyl group at position 6, and a 1-methylpiperidin-3-yl group at position 2. This unique arrangement of functional groups contributes to the compound's chemical reactivity and potential biological interactions. The presence of the pyrimidine heterocycle is significant as pyrimidine-based compounds frequently demonstrate biological activity across multiple therapeutic areas.

Identification Parameters

Physical and Chemical Properties

Basic Properties

While specific data on this exact compound is limited in the provided sources, inferences can be made based on its structure and similar compounds. The molecular formula is C₁₁H₁₆ClN₃, containing a pyrimidine ring with nitrogen atoms at positions 1 and 3, characteristic of pyrimidine structures. The presence of the chlorine substituent likely influences the compound's reactivity, particularly in nucleophilic substitution reactions that are common for halogenated pyrimidines.

Structural Features and Reactivity

The compound contains several key structural features that influence its chemical behavior:

-

The chlorine at position 4 of the pyrimidine ring serves as a potential leaving group in nucleophilic aromatic substitution reactions, making the compound useful as a synthetic intermediate.

-

The methyl group at position 6 provides steric effects and can influence electron distribution within the molecule.

-

The 1-methylpiperidin-3-yl substituent at position 2 introduces a basic nitrogen that can participate in acid-base reactions and potentially in hydrogen bonding interactions.

These structural elements collectively contribute to the compound's physical properties and chemical reactivity, which are important considerations for its potential applications and handling requirements.

| Precautionary Statement | Description |

|---|---|

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P264 | Wash skin thoroughly after handling |

| P271 | Use only outdoors or in a well-ventilated area |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water |

| P304+P340 | IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing |

These precautionary statements emphasize the importance of proper handling procedures to minimize exposure risks . The compound should be handled in properly ventilated environments with appropriate personal protective equipment to prevent contact with skin, eyes, and respiratory system.

Synthetic Approaches and Chemical Transformations

Chemical Reactions

Based on its structure, 4-Chloro-6-methyl-2-(1-methylpiperidin-3-yl)pyrimidine can potentially undergo several important reactions:

-

Nucleophilic aromatic substitution at the chlorine position

-

Coordination with metal ions through the nitrogen atoms

-

Acid-base interactions via the basic nitrogen in the piperidine ring

-

Potential metabolic transformations in biological systems

These chemical transformations are significant when considering the compound's potential applications in chemical synthesis or pharmaceutical development.

Structure-Activity Relationships and Related Compounds

Structural Comparisons

Several compounds with similar structural features provide context for understanding the potential properties of 4-Chloro-6-methyl-2-(1-methylpiperidin-3-yl)pyrimidine:

| Compound | Structural Similarity | Key Differences |

|---|---|---|

| 4-Chloro-6-methylpyrimidin-2-amine | Shares the 4-chloro-6-methylpyrimidine core | Contains an amine group instead of piperidine at position 2 |

| 4-Chloro-6-[methyl-(1-methylpiperidin-3-yl)amino]pyrimidine-5-carbaldehyde | Contains the 1-methylpiperidin-3-yl group | Additional amino and carbaldehyde groups at different positions |

| 4-Chloro-N-ethyl-6-methylpyrimidin-2-amine | Similar chloropyrimidine structure | Simpler N-ethylamine substitution instead of the piperidine ring |

These structural relationships help in predicting potential properties and activities of the target compound based on the known behaviors of related molecules .

Structure-Property Relationships

The specific structural features of 4-Chloro-6-methyl-2-(1-methylpiperidin-3-yl)pyrimidine likely influence its properties in several ways:

These structure-property relationships are crucial for understanding the compound's potential interactions in chemical and biological systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume